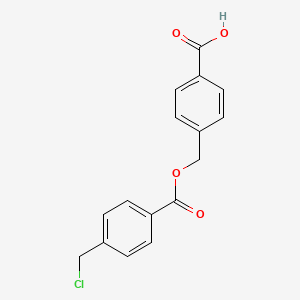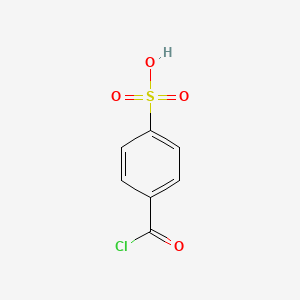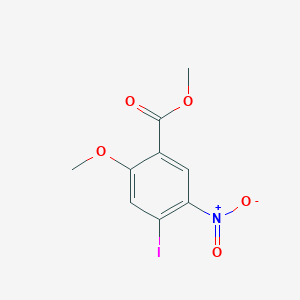
Butanoic acid, 4-(3,4-dihydro-3,3-dimethyl-1-isoquinolinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound. The N-alkylation reaction is often carried out using alkyl halides in the presence of a base, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.
科学研究应用
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can be compared with other similar compounds, such as:
- β-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
- 4-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)amino]-1H-1,2,4-triazol-4-ium
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid lies in its specific functional groups and the resulting chemical and biological properties.
属性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
4-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]butanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2)10-11-6-3-4-7-12(11)14(17-15)16-9-5-8-13(18)19/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
VRDRRGZWAMZFFT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=NCCCC(=O)O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
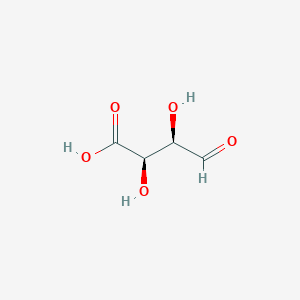

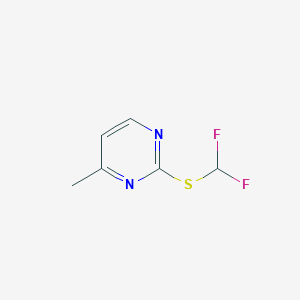

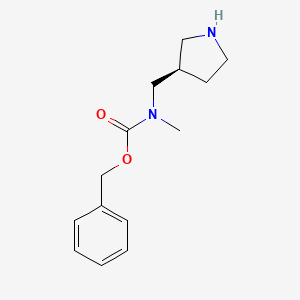
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)




